molecular formula C17H13N3O2 B098884 N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline CAS No. 19263-85-5

N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline

Cat. No. B098884
CAS RN: 19263-85-5
M. Wt: 291.3 g/mol
InChI Key: HIKPLKLWVKJETG-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline, also known as NNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it a valuable tool for studying various biological and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline involves its ability to bind to the active site of proteases, thereby inhibiting their activity. This compound has been found to be highly selective for certain types of proteases, making it a valuable tool for studying specific biological processes.
Biochemical and Physiological Effects:
N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline has been found to have a number of biochemical and physiological effects, including the inhibition of protease activity and the modulation of protein-ligand interactions. This compound has also been found to have potential applications in the development of new drugs and therapies for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline in lab experiments is its high selectivity for certain types of proteases, which allows for more precise and targeted studies. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are many potential future directions for the study of N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline, including the development of new drugs and therapies for diseases such as cancer and Alzheimer's. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a variety of scientific fields.
In conclusion, N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline is a valuable tool for scientific research, with a wide range of potential applications in the study of biological and chemical processes. While there are limitations to using this compound, its unique properties make it a valuable asset for researchers in a variety of fields.

Synthesis Methods

The synthesis of N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline involves the reaction of 2-nitroaniline with naphthalene-1-carbaldehyde in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is highly pure and stable.

Scientific Research Applications

N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and fluorescence imaging. This compound has been found to be particularly useful in the study of proteases, which are enzymes that play a critical role in many biological processes.

properties

CAS RN

19263-85-5

Product Name

N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline

InChI

InChI=1S/C17H13N3O2/c21-20(22)17-11-4-3-10-16(17)19-18-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12,19H/b18-12-

InChI Key

HIKPLKLWVKJETG-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\NC3=CC=CC=C3[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=CC=CC=C3[N+](=O)[O-]

synonyms

1-Naphthaldehyde 2-nitrophenyl hydrazone

Origin of Product

United States

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